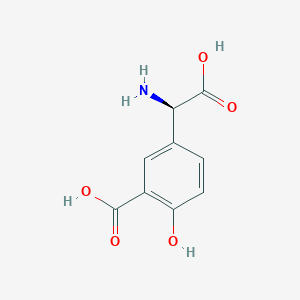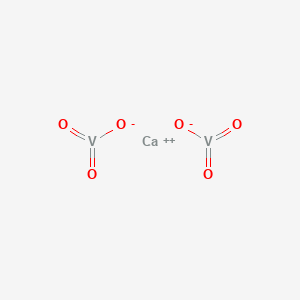
4,6-O-Bencilideno-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-O-Benzylidene-D-glucal is an important organic compound widely used in the synthesis of oligosaccharides. It is a derivative of D-glucose, where the hydroxyl groups at positions 4 and 6 are protected by a benzylidene group. This compound is known for its high reactivity and versatility in various chemical transformations, making it a valuable building block in organic synthesis .
Aplicaciones Científicas De Investigación
4,6-O-Benzylidene-D-glucal has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex oligosaccharides and glycosides.
Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It serves as a precursor for the synthesis of bioactive molecules and potential therapeutic agents.
Industry: 4,6-O-Benzylidene-D-glucal is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
4,6-O-Benzylidene-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten monosaccharides (simple sugars) and play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation.
Mode of Action
It is known to be an important intermediate in the preparation of various sugars . It is used in the synthesis of oligosaccharides, which involves the formation of glycosidic bonds between monosaccharide units. The benzylidene protecting group in the compound plays a crucial role in these reactions, preventing unwanted side reactions and ensuring the correct stereochemistry of the final product.
Biochemical Pathways
4,6-O-Benzylidene-D-glucal is involved in the biochemical pathways related to the synthesis of oligosaccharides . These pathways are complex and involve multiple enzymatic reactions. The resulting oligosaccharides can affect various downstream processes, depending on their specific structures and the cells in which they are present.
Result of Action
The primary result of the action of 4,6-O-Benzylidene-D-glucal is the production of oligosaccharides . These oligosaccharides can have various effects at the molecular and cellular levels, depending on their specific structures. They can serve as energy sources, signaling molecules, or structural components of cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-O-Benzylidene-D-glucal can be synthesized through several methods. One common method involves the acetylation of D-glucose using acetic anhydride and pyridine to yield 4,6-O-acetyl-D-glucal. Subsequently, benzaldehyde is added to the reaction mixture to form the benzylidene derivative . Another method involves the reaction between D-glucose and benzaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction typically takes around 12-24 hours to complete, and the final product is obtained through recrystallization .
Industrial Production Methods: Industrial production of 4,6-O-Benzylidene-D-glucal often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-O-Benzylidene-D-glucal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparación Con Compuestos Similares
- 4,6-O-Benzylidene-D-mannose
- 4,6-O-Benzylidene-D-galactose
- 4,6-O-Benzylidene-D-xylose
Comparison: 4,6-O-Benzylidene-D-glucal is unique due to its specific reactivity and the protection provided by the benzylidene group. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in glycosylation reactions. The presence of the benzylidene group at positions 4 and 6 allows for selective functionalization at other positions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
14125-70-3 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(2S,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13+/m1/s1 |
Clave InChI |
XMDUTBYCCVWPLD-NDBYEHHHSA-N |
SMILES |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@H](O1)C3=CC=CC=C3 |
SMILES canónico |
C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Q1: What is the significance of the 4,6-O-benzylidene protecting group in reactions involving D-glucal derivatives?
A: The 4,6-O-benzylidene group plays a crucial role in influencing the stereoselectivity of reactions involving D-glucal derivatives. For instance, chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal occurs predominantly from the β-side, leading to the selective formation of β-D-manno and β-D-arabino adducts, respectively []. This contrasts with the results observed with peracetylated or perbenzylated D-glucal derivatives, highlighting the significant influence of the 4,6-O-benzylidene group on reaction outcomes.
Q2: How can 4,6-O-benzylidene-D-glucal be synthesized?
A: 4,6-O-Benzylidene-D-glucal can be prepared by reacting D-glucal with benzaldehyde []. This straightforward method highlights the accessibility of this important carbohydrate derivative for further synthetic applications.
Q3: Can 4,6-O-benzylidene-D-glucal undergo epimerization, and if so, what catalysts are effective?
A: Yes, 4,6-O-benzylidene-D-glucal can undergo epimerization at the allylic alcohol position. Cyclopentadienylruthenium catalysts, such as catalyst 1, have been shown to effectively mediate this epimerization in toluene, establishing an equilibrium with the corresponding D-allal epimer []. This epimerization strategy holds promise for developing new synthetic routes to various carbohydrate derivatives.
Q4: What are the potential applications of 4,6-O-benzylidene-D-glucal in the synthesis of complex molecules?
A: 4,6-O-Benzylidene-D-glucal serves as a versatile building block in carbohydrate chemistry. It can be employed in various reactions, including additions to the double bond and modifications at the C-3 position. For instance, the chromous chloride-promoted addition of N-chloroamides to 3-O-acetyl-4,6-O-benzylidene-D-glucal, followed by solvolysis, provides a route to 2-amino-glucopyranosides []. This example illustrates the potential of this derivative in synthesizing biologically relevant aminosugars.
Q5: What structural information about a 4,6-O-benzylidene-D-glucal derivative is revealed by X-ray crystallography?
A: X-ray crystallography of 1-O-benzoyl-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-arabino-hexopyranose, a derivative of 4,6-O-benzylidene-D-glucal, confirmed its structure and provided detailed insights into its three-dimensional conformation []. This information is valuable for understanding the reactivity and potential biological activities of such carbohydrate derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)




